1-Acetylindolin-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

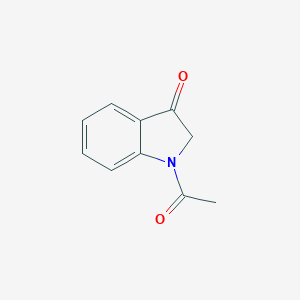

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-2H-indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMJJQZNOVOCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337123 | |

| Record name | 1-acetylindolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16800-68-3 | |

| Record name | 1-acetylindolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETYL-1,2-DIHYDRO-3H-INDOL-3-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Acetylindolin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylindolin-3-one, a derivative of the indole scaffold, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structural features make it a valuable building block for the development of novel therapeutic agents, particularly in the realms of oncology and anti-inflammatory research. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and reactivity. Detailed experimental protocols and workflows relevant to its synthesis and characterization are also presented to aid researchers in their laboratory endeavors.

Chemical and Physical Properties

This compound (CAS RN: 16800-68-3) is a solid that typically appears as a brown to yellow substance.[1] While extensive experimental data on its physical properties are not widely published, a collection of computed and available experimental data is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 175.18 g/mol | --INVALID-LINK-- |

| Appearance | Brown to yellow solid | --INVALID-LINK-- |

| Storage Temperature | 0-8 °C | --INVALID-LINK-- |

| XLogP3 (Computed) | 0.9 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count (Computed) | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count (Computed) | 2 | --INVALID-LINK-- |

| Rotatable Bond Count (Computed) | 1 | --INVALID-LINK-- |

| Topological Polar Surface Area (Computed) | 37.4 Ų | --INVALID-LINK-- |

Solubility

This compound is described as having moderate solubility.[1] While quantitative data in various solvents are not extensively documented, its structure suggests it would be soluble in a range of organic solvents.

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility |

| Water | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected spectral features.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the acetyl group and the indole core.

Table 3: Key Mass Spectrometry Peaks for this compound

| m/z | Interpretation |

| 175 | [M]+, Molecular ion |

| 133 | [M - CH₂CO]+ |

| 104 | [133 - CHO]+ |

| 77 | [C₆H₅]+ |

Note: The fragmentation of indole derivatives often involves the loss of the acetyl group as a ketene radical (CH₂CO). Further fragmentation of the indolinone ring can lead to the formation of characteristic ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the structure of this compound.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| Acetyl-CH₃ | ~2.2 | s |

| Methylene-CH₂ | ~4.0 | s |

| Aromatic-H | 7.0 - 8.0 | m |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| Acetyl-CH₃ | ~24 |

| Methylene-CH₂ | ~50 |

| Aromatic-C | 115 - 145 |

| Acetyl-C=O | ~169 |

| Ketone-C=O | ~195 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 6: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | 1680 - 1700 | Strong |

| C=O (Ketone) | 1710 - 1730 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H Bend | 700 - 900 | Strong |

Reactivity and Stability

This compound is noted for its stability under various conditions, which makes it a versatile reagent in organic synthesis.[1] The presence of the acetyl group on the nitrogen atom deactivates the indole ring towards electrophilic substitution to some extent. The ketone at the 3-position provides a site for nucleophilic attack and various condensation reactions. The compound should be stored at 0-8 °C to ensure its long-term stability.[1]

Experimental Protocols

General Procedure for N-Acetylation of Indolin-3-one

-

Dissolution: Dissolve Indolin-3-one in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution.

-

Acetylation: Slowly add acetic anhydride or acetyl chloride to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Logical Relationships and Workflows

General Workflow for Chemical Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Potential Anticancer Activity Screening Workflow

Given the interest in indole derivatives as anticancer agents, the following workflow outlines a typical screening process to evaluate the biological activity of this compound.

Conclusion

This compound is a compound with considerable potential as a synthetic intermediate in drug discovery. While a comprehensive set of experimentally determined physicochemical properties is not yet available in the public domain, this guide summarizes the existing knowledge and provides a framework for its further investigation. The provided workflows offer a systematic approach for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate its chemical and biological profile.

References

In-Depth Technical Guide to 1-Acetylindolin-3-one: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylindolin-3-one is a versatile heterocyclic compound that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its unique structural framework, featuring an acetylated indolinone core, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including spirooxindoles and other indole derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, physicochemical properties, and key applications of this compound, with a focus on its role in drug discovery and development, particularly in the realm of oncology. Detailed experimental protocols for its use in synthesis, along with a summary of its spectral data, are presented to facilitate its practical application in a research setting.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a bicyclic indole nucleus where the pyrrole ring is acetylated at the nitrogen atom (position 1) and contains a ketone group at position 3. The systematic IUPAC name for this compound is 1-acetyl-2,3-dihydro-1H-indol-3-one . It is also commonly referred to by several synonyms, including 1-Acetyl-3-indolinone and N-Acetylindoxyl.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectral Data

This compound is typically a brown to yellow solid and should be stored at 0-8 °C for optimal stability.[1] A summary of its key physicochemical and spectral properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-acetyl-2,3-dihydro-1H-indol-3-one | |

| Synonyms | This compound, N-Acetylindoxyl | [1] |

| CAS Number | 16800-68-3 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.19 g/mol | [1] |

| Appearance | Brown to yellow solid | [1] |

| Storage Conditions | 0-8 °C | [1] |

Table 2: Spectral Data of this compound

| Spectral Data Type | Key Features and Peaks | Reference |

| ¹H NMR | Data not explicitly found for the title compound, but related indole derivatives show characteristic aromatic and acetyl protons. | |

| ¹³C NMR | Data not explicitly found for the title compound. Characteristic peaks for carbonyl, acetyl, and aromatic carbons are expected. | |

| Infrared (IR) | Characteristic absorption bands for C=O (ketone and amide) and aromatic C-H stretching are expected. | [2] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 175. Key fragments would likely correspond to the loss of the acetyl group. | [2] |

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with a core indole or oxindole structure.[1] These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals.

Synthesis of Spirooxindoles

A prominent application of this compound is in the synthesis of spirooxindoles, a class of compounds with a spirocyclic junction at the 3-position of the oxindole ring. These compounds have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. A general workflow for the synthesis of spiro[dihydropyridine-oxindoles] often involves a multi-component reaction with an arylamine and a 1,3-dicarbonyl compound, where this compound or a related isatin derivative can serve as the oxindole precursor.[3][4]

Caption: General workflow for the synthesis of spirooxindoles.

Precursor to Bioactive Indole Derivatives

The indolinone core of this compound is a key pharmacophore in a number of kinase inhibitors used in cancer therapy.[5] For instance, the indolin-2-one scaffold is present in drugs like Sunitinib, which targets receptor tyrosine kinases such as VEGFR and PDGFR, thereby inhibiting tumor angiogenesis.[5][6] The reactivity of the ketone at the 3-position and the ability to modify the acetyl group at the 1-position make this compound a versatile starting material for the synthesis of libraries of potential kinase inhibitors and other bioactive molecules.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the search results, a general procedure for the synthesis of related 1-acetyl-1H-indol-3-yl acetates from 2-[(carboxymethyl) amino] benzoic acids has been described.[7] This reaction involves a cyclodecarboxylation with sodium acetate in acetic anhydride at reflux.

A general experimental workflow for the synthesis of spiro[dihydropyridine-oxindoles] from an isatin derivative (a related compound to this compound) is as follows:

Typical procedure for the synthesis of spiro[dihydropyridine-oxindoles]: [3]

-

A mixture of an arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol) in 10.0 mL of acetic acid is stirred at room temperature for approximately 9–12 hours.

-

The resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol to yield the pure product.

Role in Cancer Signaling Pathways

Derivatives of the indolinone scaffold, for which this compound is a key precursor, have been shown to exert their anticancer effects through the modulation of various signaling pathways. A primary mechanism is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis.[5][6] Inhibition of these kinases blocks downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are vital for cancer cell proliferation, survival, and migration. Furthermore, some indole derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[6]

Caption: Representative signaling pathway modulated by indolinone derivatives.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its utility as a versatile building block for the creation of complex heterocyclic structures, combined with the proven biological activity of its derivatives, underscores its importance in drug discovery and development. This technical guide has provided a foundational understanding of its structure, properties, and applications, with the aim of facilitating its use in further research and the development of novel therapeutic agents. Further exploration into the synthesis and biological evaluation of new derivatives based on the this compound scaffold is warranted to fully exploit its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Acetyl-1,2-dihydro-3H-indol-3-one | C10H9NO2 | CID 538819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]

- 4. [PDF] Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione | Semantic Scholar [semanticscholar.org]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Acetylindolin-3-one (CAS: 16800-68-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylindolin-3-one is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its indolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with demonstrated therapeutic potential. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and known biological applications of this compound and its derivatives, offering a valuable resource for researchers in drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a brown to yellow solid with a molecular weight of 175.19 g/mol .[1] It is characterized by the presence of an acetyl group on the nitrogen of the indolinone ring system. The compound should be stored at 0-8 °C for optimal stability.[1] While an experimental melting point is not widely reported, its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16800-68-3 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Appearance | Brown to yellow solid | [1] |

| IUPAC Name | 1-acetyl-1,2-dihydro-3H-indol-3-one | [2] |

| Synonyms | 1-Acetyl-3-indolinone, N-Acetylindoxyl, 1-Acetyl-3-oxoindole, 1-Acetylpseudoindoxyl | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Calculated Boiling Point | 411.2 ± 34.0 °C at 760 mmHg | [3] |

| Calculated Flash Point | 211.2 ± 18.0 °C | [3] |

| Calculated Density | 1.3 ± 0.1 g/cm³ | [3] |

| Calculated LogP | 0.85 | [3] |

Synthesis

The primary synthetic route to N-acetyl-3-indolinones involves the deacetylation and cyclization of N-(2-carboxyphenyl) glycine or its derivatives.[3] This process leads to the formation of an N,O-diacetylindoxyl intermediate, which is then hydrolyzed to yield the final this compound product.[3]

Experimental Protocol: Synthesis of N-(2-carboxyphenyl)glycine (Precursor)

A detailed procedure for the synthesis of the precursor N-(2-carboxyphenyl)glycine is as follows:

-

In a flask equipped with a reflux condenser, combine 20 g of the potassium salt of 2-chlorobenzoic acid, 5.5 g of solid potassium hydroxide, 7 g of potassium carbonate, 7.5 g of glycine, 15 ml of water, and a small amount of copper powder.[4]

-

Heat the mixture to boiling in an oil bath for one hour, during which the contents will turn yellow.[4]

-

After cooling slightly, add boiling water to redissolve any crystals that have formed.[4]

-

Filter the hot solution and treat the filtrate with an excess of hydrochloric acid.[4]

-

Allow the N-(2-carboxyphenyl)glycine to precipitate, then filter it off and recrystallize from water.[4]

The following diagram illustrates the general synthetic pathway:

Caption: General synthesis pathway for this compound.

Spectral Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for this compound are not detailed in the available literature, data for the related compound, 1-acetyl-1H-indol-3-yl acetate, is available and can provide some reference. For a derivative of 2-[(carboxymethyl) amino] benzoic acid, the following shifts were reported: ¹H NMR: δ 7.91 (d, 1H, Ph-H, J= 7.95), 7.33 (m, 1H, Ph-H), 6.57 (m, 2H, Ph-H), 3.95 (s, 2H, CH₂); ¹³C NMR: δ 172.28, 150.49, 134.94, 132.15, 129.77, 129.08, 115.26, 112.03, 44.67.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for its functional groups. The key absorptions would include:

-

C=O stretch (ketone): Typically in the range of 1750-1680 cm⁻¹.

-

C=O stretch (amide): Typically in the range of 1690-1630 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1475 cm⁻¹ region.

-

C-N stretch: In the 1250-1000 cm⁻¹ region.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (175.18 g/mol ). A characteristic fragmentation pattern for molecules containing an acetyl group involves the loss of a ketene (CH₂=C=O) fragment (42 Da) or an acetyl radical (CH₃CO•) (43 Da).[5]

Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is limited in the public domain, the indolinone scaffold is of significant interest in medicinal chemistry. Derivatives of this compound have been explored for various therapeutic applications.

Anticancer Activity

Derivatives of isoindoline-1,3-dione, which share structural similarities with the indolinone core, have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer).[6] For example, one such derivative containing an azide and silyl ether group exhibited an IC₅₀ value of 19.41 ± 0.01 μM against A549 cells.[6] Another synthetic indole derivative, 1-(1-tosyl-1H-indol-3yl)propan-1-one, showed a potent inhibitory effect on the A549 cell line with an IC₅₀ of 2.6 µM and was found to induce apoptosis.[7] These findings suggest that the indolinone scaffold is a promising starting point for the development of novel anticancer agents.

Enzyme Inhibition

The indolinone core is a feature of many enzyme inhibitors. Derivatives of indolinone have been designed as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[8] For instance, a series of indolinone-based compounds bearing a benzylpyridinium moiety showed very potent AChE inhibitory activity, with one derivative exhibiting an IC₅₀ value of 0.44 nM, making it 32-fold more potent than the standard drug donepezil.[8] Similarly, isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range.[9]

The following diagram outlines a general workflow for an enzyme inhibition assay:

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Anti-inflammatory Activity

Indole derivatives have also been investigated for their anti-inflammatory properties. For example, indole-3-acetic acid has been shown to alleviate inflammatory responses in macrophages.[10] N-acylhydrazone derivatives containing an indole moiety have demonstrated significant inhibition of leukocyte migration in in vivo models of inflammation.[11]

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis. It has been utilized in domino reactions, such as the Michael/Henry reaction, to construct complex molecular architectures with multiple stereocenters.[2][12] This highlights its utility in the stereoselective synthesis of novel compounds with potential biological activities.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its presence as a core scaffold in a variety of biologically active molecules. While direct biological data on the parent compound is sparse, the extensive research on its derivatives underscores the potential of the indolinone core in the development of new therapeutics, particularly in the areas of oncology, neurodegenerative diseases, and inflammatory disorders. This guide provides a foundational understanding of this compound, serving as a catalyst for further research and application in medicinal chemistry and drug discovery.

References

- 1. 1-Acetyl-1,2-dihydro-3H-indol-3-one | C10H9NO2 | CID 538819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparative synthesis of N-acetyl-3-indolinones | Naidenov | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 4. Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Organocatalytic Asymmetric Domino Michael/Henry Reaction of Indolin-3-ones with o-Formyl-β-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 1-Acetylindolin-3-one.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylindolin-3-one, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document outlines its fundamental chemical properties, a detailed synthesis protocol, and discusses its biological significance, including its role as a versatile precursor for pharmacologically active molecules.

Core Compound Specifications

This compound, also known by synonyms such as 1-Acetyl-3-indolinone and N-Acetylindoxyl, is a stable, solid compound at room temperature.[1][2][3] Its core structure, featuring an acetylated indolinone ring system, makes it a valuable intermediate in the synthesis of more complex indole derivatives.[1]

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying information for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [2][4] |

| CAS Number | 16800-68-3 | [1][2] |

| Appearance | Off-white to yellow or brown solid | [1][3] |

| Melting Point | 133-134 °C | [3] |

| Boiling Point | 411.2 ± 34.0 °C (Predicted) | [3] |

| Density | 1.275 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 0-8 °C | [1][3] |

Synthesis Protocol

A preparative method for the synthesis of N-acetyl-3-indolinones has been developed, which involves the cyclization and subsequent hydrolysis of N-(2-carboxyphenyl) glycine derivatives.[5] This procedure provides a reliable route to obtain the target compound for research and development purposes.

Experimental Protocol: Synthesis of N-Acetyl-3-indolinone

Materials:

-

N-(2-carboxyphenyl) glycine

-

Acetic Anhydride

-

Sodium Acetate (anhydrous)

-

Hydrolysis agent (e.g., aqueous acid or base)

-

Appropriate solvents for reaction and purification

Procedure:

-

Deacetylation and Cyclization: A mixture of N-(2-carboxyphenyl) glycine, acetic anhydride, and anhydrous sodium acetate is heated under reflux. This step facilitates the formation of N,O-diacetylindoxyl through a cyclization reaction.[5][6]

-

Hydrolysis: The resulting N,O-diacetylindoxyl intermediate is then subjected to hydrolysis. This step selectively removes the O-acetyl group to yield the final product, this compound.[5]

-

Purification: The crude product is purified using standard laboratory techniques, such as recrystallization from a suitable solvent (e.g., ethanol/water), to afford pale yellow crystals of this compound.[3][5]

Biological Activity and Therapeutic Potential

This compound serves as a crucial building block in the development of a wide array of pharmaceuticals, particularly in the fields of oncology and anti-inflammatory research.[1] Its unique structure allows for further chemical modifications to generate diverse libraries of compounds for drug discovery.

The indole nucleus, central to this compound, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-cancer, anti-HIV, and antimicrobial properties.[7][8]

Role as a Pharmaceutical Intermediate

This compound is a key intermediate for synthesizing more complex molecules with potential therapeutic applications.[1] Research has shown that derivatives of 1-acetylindoline can act as α1-adrenoceptor (AR) antagonists, which are targets for conditions like benign prostatic hyperplasia.[9][10] Its utility as a precursor is central to the exploration of new therapeutic agents.[1]

General Signaling Pathways for Indole Compounds

While specific signaling pathway data for this compound is not extensively documented, the broader class of indole-containing compounds is known to modulate key cellular signaling pathways implicated in cancer and other diseases. Notably, indole derivatives like indole-3-carbinol (I3C) and its metabolites have been shown to target the PI3K/Akt/mTOR/NF-κB signaling cascade. This pathway is critical for regulating cell survival, proliferation, and inflammation.

The diagram below illustrates the general mechanism by which indole compounds can influence this pathway, leading to downstream effects such as the induction of apoptosis and inhibition of cell proliferation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Acetyl-1,2-dihydro-3H-indol-3-one | C10H9NO2 | CID 538819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Acetyl-3-indolinone CAS#: 16800-68-3 [m.chemicalbook.com]

- 4. 1-acetyl-3-indolinone - CAS:16800-68-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. Preparative synthesis of N-acetyl-3-indolinones | Naidenov | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 6. researchgate.net [researchgate.net]

- 7. rjpn.org [rjpn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physical Characteristics of 1-Acetylindolin-3-one Solid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylindolin-3-one is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and organic synthesis. Its indolinone core is a privileged scaffold found in numerous biologically active compounds, making it a key building block for the development of novel therapeutics, particularly in the area of oncology.[1][2] This technical guide provides a comprehensive overview of the known physical characteristics of this compound in its solid state, details relevant experimental protocols for its synthesis and characterization, and presents visual workflows to aid in its laboratory application.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-acetyl-2,3-dihydro-1H-indol-3-one[3] |

| Synonyms | 1-Acetyl-3-indolinone, N-Acetylindoxyl |

| CAS Number | 16800-68-3[2] |

| Molecular Formula | C₁₀H₉NO₂[2] |

| Molecular Weight | 175.19 g/mol [2] |

| Canonical SMILES | CC(=O)N1CC(=O)C2=CC=CC=C12 |

| InChI Key | AUMJJQZNOVOCGY-UHFFFAOYSA-N[3] |

Physical Properties

This compound is typically encountered as a brown to yellow solid.[2] While it is noted to have moderate solubility and stability under various conditions, specific quantitative data for some of its physical properties are not consistently reported in the literature, which is common for synthetic intermediates.[2]

| Property | Value | Source |

| Appearance | Brown to yellow solid | [2] |

| Melting Point | Data not consistently available | N/A |

| Boiling Point | Data not consistently available | N/A |

| Density | Data not consistently available | N/A |

| Solubility | Moderate solubility | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the acetyl protons, the methylene protons of the indolinone ring, and the aromatic protons of the benzene ring.

¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbons (ketone and amide), the carbons of the aromatic ring, the methylene carbon, and the acetyl methyl carbon.

| Data Type | Description |

| ¹H NMR | Spectral data is available in databases such as SpectraBase.[3] |

| ¹³C NMR | Expected to show distinct signals for the 10 carbon atoms. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorption bands of its key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Amide C=O Stretch | 1680 - 1630 |

| Ketone C=O Stretch | 1725 - 1705 |

| C-N Stretch | 1400 - 1000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aromatic C-H Bending | 900 - 690 |

A vapor phase IR spectrum is available for viewing in the SpectraBase database.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering insights into its structure.

| Ion | m/z | Description |

| [M]⁺ | 175 | Molecular Ion |

| [M-CH₂CO]⁺ | 133 | Loss of ketene from the acetyl group |

| [M-COCH₃]⁺ | 132 | Loss of the acetyl radical |

| [C₇H₅O]⁺ | 105 | Fragment of the indolinone ring |

| [C₇H₆N]⁺ | 104 | Fragment of the indolinone ring |

The fragmentation pattern often involves the loss of the acetyl group and subsequent cleavages of the indolinone ring structure.[3][4]

Experimental Protocols

Synthesis of this compound

Materials:

-

Indolin-3-one

-

Acetic anhydride

-

A suitable base (e.g., pyridine or triethylamine)

-

An inert solvent (e.g., dichloromethane or chloroform)

-

Apparatus for reflux and work-up (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

Dissolve indolin-3-one in the inert solvent in a round-bottom flask.

-

Add the base to the solution.

-

Slowly add acetic anhydride to the reaction mixture at room temperature or while cooling in an ice bath.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up to remove the excess reagents and by-products. This typically involves washing with a dilute acid, a dilute base (like sodium bicarbonate solution), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by a suitable method, such as recrystallization or column chromatography on silica gel.

Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of solid this compound.

Melting Point Determination:

-

A small, dry sample of the purified solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Solubility Determination:

-

Place a small, measured amount of the solid into a series of test tubes.

-

Add a measured volume of a specific solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to each test tube.

-

Agitate the mixtures at a constant temperature.

-

Visually observe and record whether the solid dissolves completely, partially, or not at all.

Density Determination (for a solid):

-

Measure the mass of a sample of the solid using an analytical balance.

-

Determine the volume of the solid. For an irregularly shaped solid, this can be done by fluid displacement using a liquid in which the solid is insoluble.

-

Calculate the density by dividing the mass by the volume.

Conclusion

This compound is a key synthetic intermediate with physical and spectral properties that are well-defined by its chemical structure. While some specific physical constants like melting and boiling points are not consistently reported, its identity can be unambiguously confirmed through a combination of NMR, IR, and mass spectrometry. The experimental protocols outlined in this guide provide a framework for its synthesis and characterization in a laboratory setting. This information is intended to support researchers and drug development professionals in the effective utilization of this versatile chemical building block.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Acetylindolin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Acetylindolin-3-one, a key intermediate in medicinal chemistry and organic synthesis. Due to the limited availability of public quantitative data for this specific molecule, this document outlines a robust framework for determining its solubility and stability profiles, based on established analytical methodologies. The provided data tables and diagrams are illustrative and intended to serve as a template for experimental findings.

Introduction to this compound

This compound (CAS No: 16800-68-3) is a heterocyclic compound featuring an indolinone core, which is a prevalent scaffold in numerous biologically active molecules.[1] Its chemical structure, comprising both hydrogen bond accepting (ketone and amide carbonyls) and donating (N-H in the tautomeric enol form) groups, alongside a lipophilic aromatic ring, suggests a nuanced solubility and stability profile. A thorough understanding of these properties is critical for its application in drug discovery and development, informing solvent selection for synthesis, purification, formulation, and biological screening.

Chemical Structure:

-

IUPAC Name: 1-acetyl-1,2-dihydro-3H-indol-3-one[1]

-

Molecular Formula: C₁₀H₉NO₂[1]

-

Molecular Weight: 175.18 g/mol [1]

Solubility Profile

The solubility of this compound is a critical parameter influencing its bioavailability and formulation development. Based on the principle of "like dissolves like," its solubility is expected to be higher in polar aprotic solvents and lower in nonpolar and aqueous media.

Predicted Solubility

The presence of polar functional groups suggests that this compound will exhibit favorable solubility in solvents capable of hydrogen bonding and dipole-dipole interactions. Conversely, the aromatic ring system will contribute to its solubility in less polar, organic solvents.

Quantitative Solubility Data (Illustrative)

The following table summarizes hypothetical quantitative solubility data for this compound in a range of common solvents at ambient temperature (25 °C). This data should be experimentally determined for accurate application.

| Solvent Class | Solvent | Predicted Solubility (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 |

| N,N-Dimethylformamide (DMF) | > 100 | |

| Acetonitrile (ACN) | 10 - 20 | |

| Acetone | 20 - 50 | |

| Polar Protic | Methanol | 5 - 15 |

| Ethanol | 10 - 25 | |

| Isopropanol (IPA) | 5 - 10 | |

| Nonpolar | Dichloromethane (DCM) | 15 - 30 |

| Ethyl Acetate | 20 - 40 | |

| Toluene | < 1 | |

| Hexane | < 0.1 | |

| Aqueous | Water (pH 7.4) | < 0.5 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of excess undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow Diagram for Solubility Determination:

Caption: Experimental workflow for the shake-flask solubility determination method.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies typically involve subjecting the compound to various stress conditions.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Illustrative Stability Data:

| Stress Condition | Condition Details | Predicted Outcome |

| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24h | Potential hydrolysis of the acetyl group. |

| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Likely hydrolysis of the acetyl group and potential ring opening. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | Potential oxidation of the indolinone ring. |

| Thermal Degradation | Solid state at 80 °C for 72h | Generally stable, minor degradation may occur. |

| Photostability | Exposed to UV light (ICH Q1B) | Potential for photodegradation, color change may be observed. |

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is required to separate the parent compound from any degradation products, allowing for accurate quantification of its stability.

Methodology:

-

Forced Degradation Sample Preparation:

-

Prepare solutions of this compound in appropriate solvents.

-

Subject the solutions to stress conditions as outlined in the table above (acidic, basic, oxidative, thermal, and photolytic).

-

Neutralize the acidic and basic samples before analysis.

-

-

HPLC Method Development:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar analytes.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.

-

Optimization: Adjust the gradient profile, mobile phase pH, and column temperature to achieve optimal separation between the parent peak and all degradation product peaks.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration of this compound and the detector response.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements.

-

Range: Define the concentration range over which the method is linear, accurate, and precise.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Workflow for Stability-Indicating Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively reported, logical degradation routes can be postulated based on its chemical structure.

Logical Relationship of Potential Degradation:

Caption: Postulated degradation pathways for this compound.

Conclusion

This technical guide provides a foundational framework for the characterization of the solubility and stability of this compound. While specific experimental data for this compound is scarce in public literature, the outlined protocols for solubility determination via the shake-flask method and the development of a stability-indicating HPLC method offer a clear path for generating the necessary data. The illustrative tables and diagrams serve as templates for organizing and presenting experimental findings. A comprehensive understanding of these physicochemical properties is paramount for the successful application of this compound in pharmaceutical research and development.

References

The Emerging Therapeutic Potential of the 1-Acetylindolin-3-one Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-acetylindolin-3-one scaffold, a key heterocyclic structural motif, is gaining significant attention in medicinal chemistry for its diverse biological activities. As a privileged structure, its derivatives have demonstrated promising potential in the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into the this compound core and its analogues.

Anticancer Activity: Targeting Key Cellular Processes

Derivatives of the indolin-3-one scaffold have exhibited potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular targets, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Indolin-3-one Derivatives (IC50 values in µM)

| Compound ID | Derivative Type | HeLa | HT-29 | K562 | HepG2 | Reference |

| 1 | 2-nitrobenzylidene-indolin-3-one | - | 2.04 | 2.33 | 2.24 | [1] |

| 2 | Diarylidenecyclopentanone (Io) | 8.73 ± 0.06 | - | - | - | [1] |

| 3 | Diarylidenecyclopentanone (It) | 12.55 ± 0.31 | - | - | - | [1] |

| 4 | Diarylidenecyclopentanone (Iu) | 11.47 ± 0.15 | - | - | - | [1] |

| 5 | Indoline derivative (9d) | - | - | - | - | [2] |

| MGC-803: 1.84 | ||||||

| A549: 6.82 | ||||||

| Kyse30: 1.61 | ||||||

| Kyse450: 1.49 | ||||||

| Kyse510: 2.08 | ||||||

| EC-109: 2.24 |

Note: The table includes data for closely related indolin-3-one derivatives to provide a broader context of their potential. Data for direct this compound derivatives is limited in the reviewed literature.

The anticancer effects of these compounds are often attributed to their ability to interfere with microtubule dynamics. Indole derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division, leading to cell cycle arrest in the G2/M phase.[2][3]

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The this compound scaffold has served as a template for the development of compounds with significant antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Indole Derivatives (MIC values in µg/mL)

| Compound ID | Derivative Type | S. aureus | E. coli | C. albicans | Reference |

| 1 | Indole-thiadiazole (2h) | 6.25 | - | - | [4] |

| 2 | Indole-triazole (3d) | 6.25 | - | - | [4] |

| 3 | Indole-thiadiazole (2c) | - | - | - | [4] |

| MRSA: >6.25 | |||||

| B. subtilis: 3.125 | |||||

| 4 | Indole-triazole (3c) | - | - | - | [4] |

| B. subtilis: 3.125 | |||||

| 5 | 4-(Indol-3-yl)thiazole-2-amine (5x) | 0.12 | - | - | [5] |

| S. Typhimurium: 0.06 | |||||

| 6 | 4-(Indol-3-yl)thiazole-2-amine (5m) | 0.12 | - | - | [5] |

Note: This table presents data for various indole derivatives to illustrate the antimicrobial potential of the broader class of compounds. Specific MIC values for this compound derivatives were not extensively available in the reviewed literature.

Experimental Protocols

Synthesis of 1-Acetyl-3-indolinone Derivatives (Representative Protocol)

A common route for the synthesis of 1-acetyl-3-indolinone involves the cyclization of N-(2-carboxyphenyl)glycine derivatives.[6]

-

Preparation of N-(2-carboxyphenyl)glycine: A mixture of an appropriate 2-halobenzoic acid and glycine is heated in the presence of a base (e.g., potassium carbonate) and a copper catalyst in a suitable solvent (e.g., water or an alcohol). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is precipitated by acidification, then filtered and purified by recrystallization.

-

Cyclization and Acetylation: The N-(2-carboxyphenyl)glycine is heated at reflux with acetic anhydride and a base such as sodium acetate.[6] This one-pot reaction facilitates both the cyclization to the indolin-3-one core and the N-acetylation.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration. The crude product is then washed with water and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 1-acetyl-3-indolinone derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted with culture medium to achieve a range of concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][8]

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of microorganisms to antimicrobial agents.[9][10]

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland turbidity standard) is prepared in a sterile broth.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound. These disks, along with standard antibiotic control disks, are placed on the inoculated agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.

-

Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the microorganism is susceptible, intermediate, or resistant to the tested compound.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of new therapeutic agents. The existing body of research highlights its potential in generating potent anticancer and antimicrobial compounds. Further exploration of this scaffold, including the synthesis of diverse derivatives and comprehensive in vivo studies, is warranted to fully elucidate its therapeutic capabilities and pave the way for future clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparative synthesis of N-acetyl-3-indolinones | Naidenov | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. benchchem.com [benchchem.com]

- 9. microbenotes.com [microbenotes.com]

- 10. asm.org [asm.org]

Known synonyms for 1-Acetylindolin-3-one (e.g., N-acetylindoxyl).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylindolin-3-one, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document consolidates known synonyms, chemical and physical properties, and outlines a preparative synthesis method. While the specific biological signaling pathways of this compound are not extensively documented in publicly available literature, this guide also explores its potential roles based on the activities of related indole derivatives.

Chemical Identity and Synonyms

This compound is a derivative of indoline, characterized by an acetyl group attached to the nitrogen atom and a ketone group at the third position of the indoline ring. It is known by several synonyms in scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value | Citation |

| Systematic Name | 1-acetyl-1,2-dihydro-3H-indol-3-one | [1] |

| Common Synonyms | N-acetylindoxyl | [2] |

| 1-Acetyl-1,2-dihydro-indol-3-one | [3] | |

| 1-Acetyl-3-oxoindole | [3] | |

| 1-Acetylpseudoindoxyl | [3] | |

| N-Acetyl-3-indolinone | [1] | |

| CAS Number | 16800-68-3 | [1][3] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Citation |

| Molecular Formula | C₁₀H₉NO₂ | [1][3] |

| Molecular Weight | 175.19 g/mol | [3] |

| Appearance | Brown to yellow solid | [3] |

| Purity | ≥ 98% (by NMR) | [3] |

| Storage Conditions | 0-8 °C | [3] |

Synthesis Protocol

A preparative method for the synthesis of N-acetyl-3-indolinones has been described, which involves a two-step process starting from N-(2-carboxyphenyl) glycine or its derivatives. The general workflow is outlined below.

Experimental Protocol: Synthesis of N-Acetyl-3-indolinones

This method involves the deacetylation and cyclization of N-(2-carboxyphenyl) glycine and its 4-bromo-derivative to form N,O-diacetylindoxyls, which are then hydrolyzed to the target indolinones. The introduction of a bromine substituent on the benzene ring of the indole nucleus has been shown to increase the stability of the intermediates and improve the yield of the final product.

Step 1: Formation of N,O-diacetylindoxyls

-

N-(2-carboxyphenyl) glycine or its 4-bromo-derivative is subjected to a cyclization reaction, which also involves acetylation. The precise reagents and conditions for this step were not detailed in the readily available literature.

Step 2: Hydrolysis to N-acetyl-3-indolinones

-

The N,O-diacetylindoxyl intermediate is then hydrolyzed to yield the final N-acetyl-3-indolinone product.

Note: A detailed, step-by-step experimental protocol with specific reagent quantities, reaction times, and purification methods is not extensively available in the public domain. Researchers should refer to specialized chemical synthesis literature for more granular details.

Biological and Chemical Significance

This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications.[3] Its indole core is a common scaffold in many biologically active compounds.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[3] It is particularly noted for its use in developing anti-cancer agents, attributed to its potential to inhibit specific enzymes involved in tumor growth.[3] The versatile structure of this compound allows for the creation of diverse derivatives, making it a valuable tool in exploring new therapeutic avenues against cancer and inflammatory conditions.[3]

Applications in Organic Synthesis

In the field of organic chemistry, this compound is employed as a precursor for synthesizing a wide range of indole derivatives, which are of significant interest in drug discovery and materials science.[3]

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways directly modulated by this compound are not well-documented, the broader class of indole derivatives is known to interact with various biological targets. For instance, some indole compounds have been shown to influence pathways related to cell cycle regulation and apoptosis, such as the PI3K/Akt/mTOR and NF-κB signaling pathways.[4]

Given its application as an intermediate in the synthesis of anti-cancer agents, it is plausible that derivatives of this compound may exert their effects through the modulation of protein kinases, transcription factors, or other key regulators of cell proliferation and survival. However, without direct experimental evidence, any depiction of a specific signaling pathway for this compound itself would be speculative.

The following diagram illustrates a generalized workflow for the utilization of this compound in the development of bioactive compounds.

Caption: Conceptual workflow for the utilization of this compound in drug discovery.

Conclusion

This compound is a chemical compound with significant potential, primarily as a versatile intermediate in the synthesis of novel pharmaceutical agents and functional materials. While its direct biological activity and mechanism of action are areas requiring further investigation, its established role as a synthetic precursor makes it a valuable molecule for researchers in drug development and organic chemistry. Future studies elucidating its specific interactions with biological targets will be crucial in unlocking its full therapeutic potential.

References

- 1. 1-Acetyl-1,2-dihydro-3H-indol-3-one | C10H9NO2 | CID 538819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxidation of N-acetylindoxyl by an enzyme from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Acetylindolin-3-one: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-Acetylindolin-3-one (C₁₀H₉NO₂), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its spectral properties including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Overview of Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns. Infrared spectroscopy identifies the key functional groups present in the molecule. While experimental ¹H and ¹³C NMR data are not widely available in public spectral databases, predicted NMR data serves as a valuable reference for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | Ar-H |

| ~7.70 | t | 1H | Ar-H |

| ~7.30 | t | 1H | Ar-H |

| ~7.20 | d | 1H | Ar-H |

| 4.15 | s | 2H | -CH₂- |

| 2.30 | s | 3H | -COCH₃ |

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~195.0 | C=O (ketone) |

| ~169.0 | C=O (amide) |

| ~150.0 | Ar-C |

| ~138.0 | Ar-C |

| ~125.0 | Ar-CH |

| ~124.0 | Ar-CH |

| ~120.0 | Ar-CH |

| ~117.0 | Ar-CH |

| ~50.0 | -CH₂- |

| ~24.0 | -CH₃ |

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve signal resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to an appropriate range (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (typically 8-16 for good signal-to-noise).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

A larger number of scans is typically required due to the low natural abundance of ¹³C (e.g., 128 or more).

-

Set an appropriate relaxation delay.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Pick the peaks and report their chemical shifts.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1680 | Strong | C=O stretch (amide) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1370 | Medium | C-N stretch |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Run a background scan with an empty sample holder to record the spectrum of the instrument's environment (e.g., CO₂, water vapor).

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition:

-

Scan the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

Table 4: GC-MS Spectral Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment |

| 175 | Moderate | [M]⁺ (Molecular Ion) |

| 133 | High | [M - CH₂CO]⁺ |

| 104 | High | [M - CH₂CO - CHO]⁺ or [C₇H₄O]⁺ |

| 43 | High | [CH₃CO]⁺ |

Data obtained from the PubChem database.[1]

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Set the appropriate GC column (e.g., a nonpolar column like DB-5ms).

-

Set the oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature to the mass spectrometer (e.g., 280 °C).

-

Use helium as the carrier gas at a constant flow rate.

-

-

Data Acquisition:

-

Inject a small volume of the sample solution (e.g., 1 µL) into the GC inlet.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the retention time of the compound.

-

Examine the mass spectrum corresponding to the compound's peak in the TIC.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

1-Acetylindolin-3-one: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] Among the vast family of indole-containing compounds, 1-acetylindolin-3-one has emerged as a particularly versatile and valuable scaffold in the development of novel therapeutic agents. Its unique structural features and synthetic accessibility have made it a focal point for research in oncology, infectious diseases, and inflammation.[4] This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and its role as a privileged scaffold in contemporary drug discovery.

Chemical Properties and Synthesis

This compound, a derivative of indolin-3-one, possesses a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol . The presence of the acetyl group at the 1-position and the ketone at the 3-position are key to its chemical reactivity and biological activity, providing sites for further chemical modification.

General Synthesis Workflow

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a general and representative workflow can be constructed based on the synthesis of its closely related precursors and derivatives, such as 1-acetyl-1H-indol-3-yl acetates. A common synthetic strategy involves the cyclization of substituted anilines or the modification of existing indole rings.

A plausible synthetic route can be conceptualized as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates.

Biological Activities and Therapeutic Potential

The this compound scaffold has been extensively explored for a variety of biological activities, with a primary focus on its anticancer and antimicrobial properties.

Anticancer Activity

Derivatives of the indolinone scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[5][6]

Mechanism of Action: Kinase Inhibition

Indolinone-based compounds often act as competitive inhibitors at the ATP-binding site of protein kinases.[5] This inhibition disrupts the signaling pathways that are often dysregulated in cancer. Key kinase targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Cyclin-Dependent Kinases (CDKs).[1][7] The inhibition of these kinases can lead to the suppression of tumor growth, metastasis, and angiogenesis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various indolinone derivatives, showcasing their potency against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indolin-2-one Derivative 1 | HeLa | 10.64 - 33.62 | [8] |

| Indolin-2-one Derivative 2 | IMR-32 | 10.64 - 33.62 | [8] |

| Indolin-2-one Derivative 3 | MCF-7 | 10.64 - 33.62 | [8] |

| Indolin-2-one Derivative (VIb-d) | HeLa, IMR-32, MCF-7 | Comparable to Cisplatin | [8] |

| Indole-Chalcone Derivative | MDA-MB-231 | 13 - 19 | [9] |

Antimicrobial Activity

Indole derivatives, including those based on the this compound scaffold, have also shown promising activity against a range of bacterial and fungal pathogens.[5][10]

Mechanism of Action: Antimicrobial Effects

The antimicrobial mechanism of indole derivatives is often multifaceted, involving the disruption of essential cellular processes in microorganisms. Some proposed mechanisms include the inhibition of microbial enzymes, interference with cell wall synthesis, and disruption of biofilm formation.[10] For instance, some indole derivatives have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) by potentially targeting efflux pumps.[10]

Quantitative Data: Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for several indole derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative (2c) | MRSA | More effective than ciprofloxacin | [10] |

| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | [10] |

| Indole-thiadiazole derivative (2c) | B. subtilis | 3.125 | [10] |

| Indole-triazole derivative (3c) | B. subtilis | 3.125 | [10] |

| 3-Substituted Indole-2-one derivatives | S. enterica | 125 | [2] |